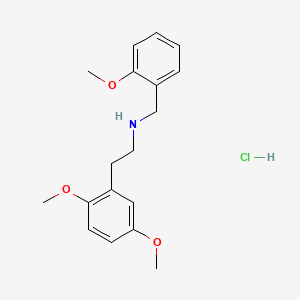
25H-NBOMe (Hydrochlorid)
Übersicht
Beschreibung
25H-NBOMe (hydrochloride) is a derivative of the phenethylamine hallucinogen 2C-H. It acts as a highly potent full agonist for the human serotonin 5-HT2A receptor . This compound is part of the NBOMe series, which are N-benzyl analogs of the phenethylamines mescaline and 2C-B . It is primarily used in research and forensic applications due to its potent psychoactive properties .
Wissenschaftliche Forschungsanwendungen
25H-NBOMe (Hydrochlorid) wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin, ausgiebig verwendet. Einige seiner Anwendungen umfassen:
Pharmakologische Studien: Es wird verwendet, um die Wechselwirkung von Serotonin-Rezeptoren, insbesondere des 5-HT2A-Rezeptors, zu untersuchen, der an verschiedenen neurologischen und psychiatrischen Erkrankungen beteiligt ist.
Neurochemische Forschung: Die Verbindung wird verwendet, um die Auswirkungen von Serotonin-Rezeptor-Agonisten auf die Freisetzung von Neurotransmittern und Signalwege zu untersuchen.
5. Wirkmechanismus
25H-NBOMe (Hydrochlorid) übt seine Wirkungen hauptsächlich durch die Aktivierung des Serotonin-5-HT2A-Rezeptors aus . Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der bei Aktivierung eine Kaskade intrazellulärer Signalereignisse auslöst, die zu einer veränderten Freisetzung von Neurotransmittern und neuronalen Aktivität führen. Die hohe Affinität und Selektivität der Verbindung für den 5-HT2A-Rezeptor machen sie zu einem wertvollen Werkzeug für die Erforschung der Pharmakologie von Serotonin-Rezeptoren und ihrer Rolle bei verschiedenen physiologischen und pathologischen Prozessen .
Wirkmechanismus
Target of Action
25H-NBOMe, also known as 2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride, is a derivative of the phenethylamine hallucinogen 2C-H . It acts as a highly potent full agonist for the human serotonin 5-HT2A receptor . The serotonin 5-HT2A receptor is a primary target of 25H-NBOMe and plays a crucial role in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
25H-NBOMe interacts with the serotonin 5-HT2A receptor, leading to a series of intracellular changes . As a full agonist, it binds to the receptor and activates it, triggering a cellular response . This interaction results in the activation of the receptor and the initiation of a signal transduction pathway .
Biochemical Pathways
Upon activation of the 5-HT2A receptor, 25H-NBOMe affects several biochemical pathways. The most common biotransformations observed among this group of NBOMes include O-demethylations at the three methoxy groups, hydroxylations, and reduction at the amine group . Other metabolic products observed include positional isomers from various hydroxylation possibilities on the benzene ring and alkyl chains, and secondary metabolism resulting in multiple combinations of the reactions .
Pharmacokinetics
This method of administration can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact its bioavailability .
Result of Action
The activation of the 5-HT2A receptor by 25H-NBOMe leads to various molecular and cellular effects. It has been associated with life-threatening toxicity and death . Most individuals experience sympathomimetic toxicity such as vasoconstriction, hypertension, and tachycardia in addition to hallucinations . Other symptoms include agitation or aggression, seizure, hyperthermia, diaphoresis, hypertonia, rhabdomyolysis, and death .
Action Environment
The action, efficacy, and stability of 25H-NBOMe can be influenced by various environmental factors. For instance, the method of administration (sublingual, intravenous, nasal insufflation, or smoking) can affect the compound’s bioavailability and potency . Furthermore, individual factors such as the user’s health status, genetic makeup, and concurrent use of other substances can also influence the compound’s action .
Biochemische Analyse
Biochemical Properties
25H-NBOMe (hydrochloride) interacts with the serotonin 5-HT2A receptors in both rats and humans . It demonstrates EC50 values of 81.2 and 15.3 nM for the rat and human serotonin 5-HT2A receptors, respectively . This interaction with the serotonin receptors plays a significant role in its biochemical reactions .
Cellular Effects
25H-NBOMe (hydrochloride) has been associated with life-threatening toxicity and death . It exhibits neurotoxic and cardiotoxic activity . Most individuals experiencing the effects of 25H-NBOMe (hydrochloride) report sympathomimetic toxicity such as vasoconstriction, hypertension, and tachycardia in addition to hallucinations .
Molecular Mechanism
25H-NBOMe (hydrochloride) acts as a highly potent full agonist for the human serotonin 5-HT2A receptor . This interaction at the molecular level results in its effects. It is also known to have high potency agonist activity at additional 5-HT receptors .
Dosage Effects in Animal Models
In animal models, the rewarding and reinforcing effects of 25H-NBOMe (hydrochloride) were evaluated through conditioned place preference (CPP) and self-administration (SA) tests . The 25H-NBOMe (0.1 and 0.5 mg/kg) groups showed a significant increase in CPP in mice . In the SA test, the 25H-NBOMe (0.01 mg/kg) administered group showed a significant increased number of infusions and active lever presses .
Metabolic Pathways
The major metabolic pathways of 25H-NBOMe (hydrochloride) include O-demethylations at the three methoxy groups, hydroxylations, and reduction at the amine group . Other metabolic products observed include positional isomers from various hydroxylation possibilities on the benzene ring and alkyl chains, and secondary metabolism resulting in multiple combinations of the reactions .
Vorbereitungsmethoden
Die Synthese von 25H-NBOMe (Hydrochlorid) beinhaltet die Reaktion von 2,5-Dimethoxyphenethylamin mit 2-Methoxybenzaldehyd in Gegenwart eines Reduktionsmittels, um die intermediäre Schiff’sche Base zu bilden. Dieser Zwischenstoff wird dann mit einem geeigneten Reduktionsmittel wie Natriumborhydrid zum Endprodukt reduziert . Die Reaktionsbedingungen umfassen typischerweise wasserfreie Lösungsmittel und kontrollierte Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden für 25H-NBOMe (Hydrochlorid) sind aufgrund seiner hauptsächlich in Forschungseinrichtungen stattfindenden Verwendung nicht gut dokumentiert. Der Syntheseprozess kann unter Verwendung standardmäßiger organischer Synthesetechniken im größeren Maßstab durchgeführt werden, wobei die Einhaltung geeigneter Sicherheits- und Handhabungsprotokolle aufgrund der starken psychoaktiven Wirkungen der Verbindung gewährleistet ist.
Analyse Chemischer Reaktionen
25H-NBOMe (Hydrochlorid) unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Substitution: Die Methoxygruppen am aromatischen Ring können unter geeigneten Bedingungen Substitutionsreaktionen eingehen, was zur Bildung verschiedener substituierter Derivate führt.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
25H-NBOMe (Hydrochlorid) ist Teil der NBOMe-Reihe, zu der Verbindungen wie 25I-NBOMe, 25B-NBOMe und 25C-NBOMe gehören . Diese Verbindungen weisen eine ähnliche Struktur auf, wobei die Substituenten am aromatischen Ring variieren. Im Vergleich zu seinen Analoga weist 25H-NBOMe ein einzigartiges Substitutionsschema auf, das seine Potenz und Rezeptoraffinität beeinflusst . So weist beispielsweise 25I-NBOMe einen Jodsubstituenten auf, der seine Potenz im Vergleich zu 25H-NBOMe deutlich erhöht .
Ähnliche Verbindungen umfassen:
25I-NBOMe: Enthält einen Jodsubstituenten, wodurch es stärker ist als 25H-NBOMe.
25B-NBOMe: Enthält einen Bromsubstituenten mit ähnlicher Potenz wie 25I-NBOMe.
25C-NBOMe: Enthält einen Chlorsubstituenten, mit einer geringfügig niedrigeren Potenz als 25I-NBOMe.
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-20-16-8-9-18(22-3)14(12-16)10-11-19-13-15-6-4-5-7-17(15)21-2;/h4-9,12,19H,10-11,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFBPLRIHRHTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNCC2=CC=CC=C2OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342529 | |
| Record name | 2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566571-52-5 | |
| Record name | 25H-Nbome hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25H-NBOME HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3HP7A772N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


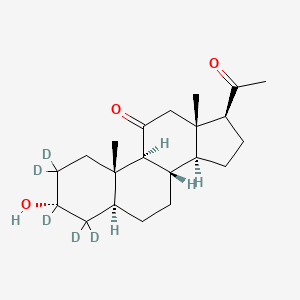
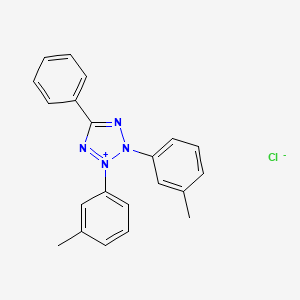
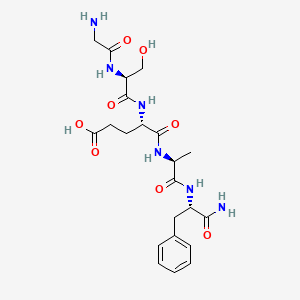
![β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/new.no-structure.jpg)
![6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid](/img/structure/B590840.png)


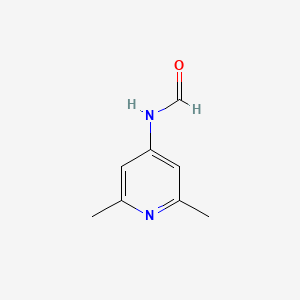
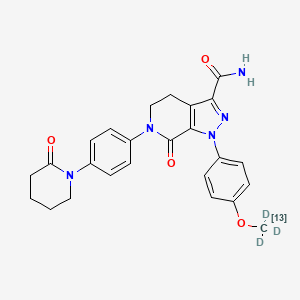

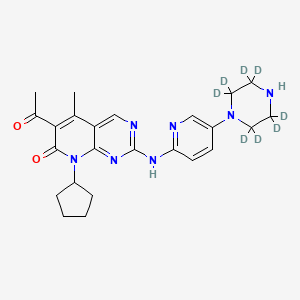
![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)
